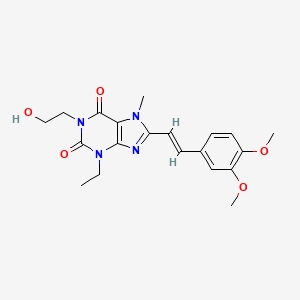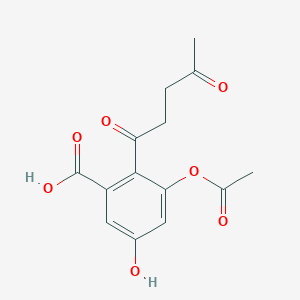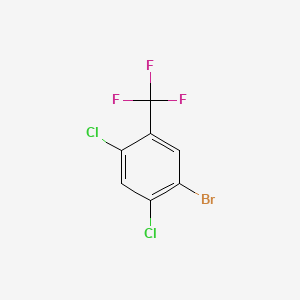
1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrCl2F3. It is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its high stability and hydrophobicity, making it useful in various chemical reactions and industrial applications .
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and its interactions with its targets. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how an individual responds to the compound.
Métodos De Preparación
The synthesis of 1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 2,4-dichloro-5-(trifluoromethyl)benzene using bromine or a bromine-containing reagent under controlled conditions. Industrial production often employs similar halogenation techniques, ensuring high purity and yield .
Análisis De Reacciones Químicas
1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
1-Bromo-2,4-dichloro-5-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but with three fluorine atoms instead of chlorine and trifluoromethyl groups.
1-Chloro-4-(trifluoromethyl)benzene: Contains a single chlorine atom and a trifluoromethyl group, making it less reactive in certain substitution reactions.
1,4-Dichloro-2-(trifluoromethyl)benzene: Lacks the bromine atom, which affects its reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.
Propiedades
IUPAC Name |
1-bromo-2,4-dichloro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3/c8-4-1-3(7(11,12)13)5(9)2-6(4)10/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQYDFVUPWMHNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester](/img/structure/B568722.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)
![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)
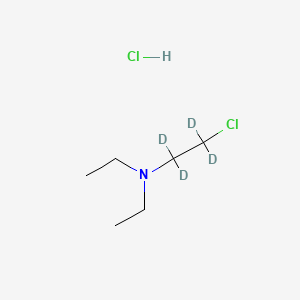
![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)
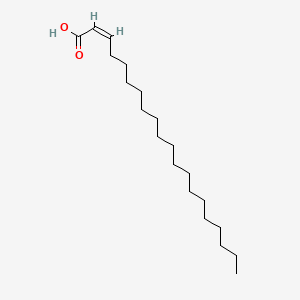

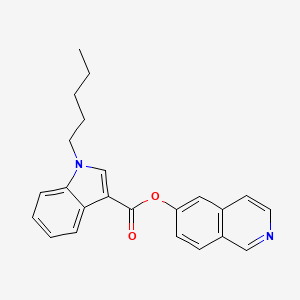
![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)
